3-(2-oxoquinoxalin-1(2H)-yl)propanenitrile

Description

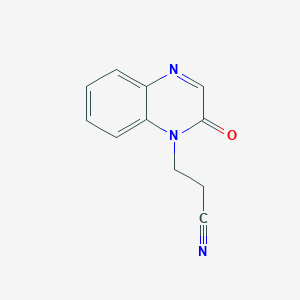

3-(2-Oxoquinoxalin-1(2H)-yl)propanenitrile is a heterocyclic compound featuring a quinoxalin-2-one core substituted at the N-1 position with a propanenitrile group. Quinoxaline derivatives are recognized for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . The nitrile functional group enhances reactivity, making this compound a valuable intermediate in medicinal chemistry.

Properties

IUPAC Name |

3-(2-oxoquinoxalin-1-yl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c12-6-3-7-14-10-5-2-1-4-9(10)13-8-11(14)15/h1-2,4-5,8H,3,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDLSGAAGRFUWMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=O)N2CCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27219-40-5 | |

| Record name | 3-(2-OXO-1(2H)-QUINOXALINYL)PROPANENITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Michael Addition-Based Synthesis

The primary method for synthesizing 2c involves a chemoselective Michael addition reaction between quinolin-2-one (1 ) and acrylonitrile. This one-pot procedure, optimized by El-Rayes et al. (2024), proceeds under the following conditions:

Reaction Conditions

-

Reactants : Quinolin-2-one (1.45 g, 10 mmol), acrylonitrile (40 mmol, 4 equivalents).

-

Base : Potassium carbonate (1.38 g, 10 mmol).

-

Temperature : 100°C.

-

Duration : 10 hours.

-

Solvent : Solvent-free conditions.

The reaction mixture is heated in an oil bath, monitored by TLC for completion, and purified via recrystallization from ethanol. This method yields 2c as white crystals in 81% yield.

Mechanistic Insights

Quinolin-2-one exists as a tautomeric mixture (1a and 1b ), with the N1 position acting as the nucleophilic site. The reaction’s selectivity for N-alkylation over O-alkylation aligns with Pearson’s Hard-Soft Acid-Base (HSAB) theory, where the softer acrylonitrile electrophile preferentially targets the softer nitrogen center. This contrasts with reactions involving harder electrophiles (e.g., acyl chlorides), which favor O-substitution.

Alternative Pathways and Comparative Analysis

While the Michael addition is the most efficacious route, alternative strategies have been explored:

Hydrazide Intermediate Route

The ester derivative (2a ) of 3-(2-oxoquinolin-1(2H)-yl)propanoic acid can be hydrolyzed to the carboxylic acid (3 ) or converted to the hydrazide (4 ). However, these intermediates are more suited for amide bond formation than nitrile synthesis, limiting their utility for 2c .

Table 1: Comparative Analysis of Synthetic Methods

| Method | Reactants | Yield (%) | Temperature (°C) | Key Advantage |

|---|---|---|---|---|

| Michael Addition | Quinolin-2-one + acrylonitrile | 81 | 100 | Solvent-free, high chemoselectivity |

| Hydrazide Pathway | Ester 2a + NH2NH2 | 85 | 25 | Mild conditions |

Optimization of Reaction Parameters

Role of Base and Stoichiometry

Potassium carbonate is critical for deprotonating quinolin-2-one, enhancing its nucleophilicity. A 1:1 molar ratio of quinolin-2-one to base ensures optimal activity without side reactions. Excess base (e.g., 2 equivalents) may promote decomposition, reducing yields.

Temperature and Kinetic Control

Heating at 100°C accelerates the reaction kinetics, achieving full conversion within 10 hours. Lower temperatures (e.g., 80°C) prolong the reaction time (24+ hours) and risk incomplete conversion, while higher temperatures (>110°C) induce side reactions, such as polymerization of acrylonitrile.

Solvent Effects

Solvent-free conditions minimize side product formation and simplify purification. Polar aprotic solvents (e.g., DMF) were tested but led to reduced yields (≤70%) due to competitive solvation of the nucleophile.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl3) :

-

δ 2.67 (t, J = 8.0 Hz, 2H, CH2CN),

-

δ 4.49 (t, J = 8.0 Hz, 2H, NCH2),

-

δ 6.58 (d, J = 8.2 Hz, 1H, Ar–H),

13C NMR (100 MHz, CDCl3) :

Physical Properties :

-

Melting Point: 136–137°C.

-

Appearance: White crystalline solid.

Chemical Reactions Analysis

Types of Reactions

3-(2-oxoquinoxalin-1(2H)-yl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Major Products

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reaction and conditions used .

Scientific Research Applications

3-(2-oxoquinoxalin-1(2H)-yl)propanenitrile has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor modulation.

Industry: Utilized in the development of dyes, pigments, and other functional materials

Mechanism of Action

The mechanism of action of 3-(2-oxoquinoxalin-1(2H)-yl)propanenitrile involves its interaction with various molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular features of 3-(2-oxoquinoxalin-1(2H)-yl)propanenitrile and its analogs:

Structural and Functional Analysis

- Core Heterocycle Influence: Quinoxaline vs. In contrast, the quinolin-2-one core () has a single nitrogen, leading to distinct electronic properties and binding affinities in biological systems . Pyrrole and Azepane: The pyrrole core () is aromatic and electron-rich, while the azepan-2-one () is a seven-membered lactam with conformational flexibility, impacting solubility and metabolic stability .

Substituent Effects :

- Nitrile vs. Amide : The propanenitrile group (Target) is electron-withdrawing, enhancing electrophilicity and reactivity in cross-coupling reactions. In contrast, the propanamide group () introduces hydrogen-bonding capability, improving solubility and target affinity .

- Benzyloxy-Hydroxybutyl Group : The bulky substituent in may sterically hinder interactions but could enhance lipophilicity for membrane penetration .

Biological Activity

3-(2-oxoquinoxalin-1(2H)-yl)propanenitrile, with the chemical formula , is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Synthesis

The compound features a quinoxaline moiety, which is known for its pharmacological potential. The synthesis of this compound can be achieved through various methods, including the reaction of 2-quinolinone derivatives with acrylonitrile under specific conditions. For example, a study reported the preparation of related compounds via chemoselective reactions that yield high-purity products suitable for biological testing .

Anticancer Properties

Research indicates that this compound exhibits cytotoxic activity against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit cell proliferation in human cancer cell lines, suggesting a potential role as an anticancer agent. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Preliminary studies suggest that it possesses activity against several bacterial strains, making it a candidate for further exploration in the development of new antimicrobial agents. The specific mechanisms may include disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can bind to specific receptors, modulating their activity and influencing downstream signaling pathways.

These interactions can result in significant biological effects, such as reduced tumor growth and enhanced apoptosis in cancer cells.

Study on Cytotoxicity

A notable study investigated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated an IC50 value indicating effective inhibition of cell growth at low concentrations. The study highlighted the compound's potential as a lead structure for developing new anticancer drugs .

Antimicrobial Efficacy Assessment

Another research effort focused on evaluating the antimicrobial activity against both Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited significant antibacterial effects, suggesting that modifications to the chemical structure could enhance efficacy.

Data Tables

Q & A

Q. Q1: What are the recommended synthetic routes for 3-(2-oxoquinoxalin-1(2H)-yl)propanenitrile, and how can reaction conditions be optimized for yield and purity?

A: Synthesis typically involves palladium-catalyzed C–H functionalization or nucleophilic substitution reactions. For example, coupling 2-oxoquinoxaline derivatives with acrylonitrile precursors under mild acidic conditions (e.g., using NaOAc as a base) can yield the target compound. Optimization includes:

Q. Q2: How can the structural integrity of this compound be validated post-synthesis?

A: Use complementary techniques:

- X-ray crystallography : Resolves bond angles and confirms the oxoquinoxaline-propanenitrile linkage (R-factor <0.05 recommended) .

- NMR spectroscopy : Key signals include δ 8.2–8.5 ppm (quinoxaline aromatic protons) and δ 3.8–4.2 ppm (methylene groups adjacent to nitrile) .

- HPLC-MS : Quantifies purity and detects trace impurities (e.g., unreacted starting materials) .

Q. Q3: What safety protocols are critical when handling this compound in the laboratory?

A: Key precautions include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as Category 2 skin/eye irritant) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (respiratory toxicity noted in Category 3) .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. Q4: How do electronic effects of the oxoquinoxaline ring influence the reactivity of this compound in cross-coupling reactions?

A: The electron-deficient oxoquinoxaline ring enhances electrophilicity at the nitrile-bearing carbon, facilitating nucleophilic attacks. Computational studies (DFT) show:

Q. Q5: What strategies resolve contradictions in biological activity data for this compound derivatives?

A: Discrepancies often arise from assay conditions or impurity profiles. Mitigation steps:

- Standardize assays : Use consistent cell lines (e.g., HEK293 for neuroactivity studies) and control for solvent effects (DMSO ≤0.1% v/v) .

- Impurity profiling : LC-MS to identify bioactive contaminants (e.g., hydrolyzed nitrile byproducts) .

- SAR studies : Systematically modify substituents (e.g., fluorine at the 6-position) to isolate activity trends .

Q. Q6: How can computational modeling predict the binding affinity of this compound to neurological targets?

A: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used:

- Target selection : Focus on GABA_A receptors or monoamine oxidases due to structural similarity to known ligands .

- Parameterization : Assign RESP charges to the nitrile and carbonyl groups for accurate electrostatic potential modeling .

- Validation : Compare predicted ΔG values with experimental SPR or ITC data .

Methodological Considerations

Q. Q7: What analytical techniques are optimal for quantifying this compound in complex matrices (e.g., biological fluids)?

A: Use hyphenated methods:

Q. Q8: How can the environmental impact of this compound be assessed during disposal?

A: Follow OECD guidelines:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.